7-Indolineacetic acid
Overview
Description
7-Indolineacetic acid is an organic compound belonging to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring this compound is a derivative of indole-3-acetic acid, which is a well-known plant hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Indolineacetic acid can be achieved through several methods. One common approach involves the reaction of indoline with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Indoline is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Indolineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction could produce indoline derivatives.
Scientific Research Applications
7-Indolineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in plant growth and development, similar to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Indolineacetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of natural auxins, promoting cell elongation and division. In medical research, the compound’s effects are studied in relation to its ability to modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
7-Indolineacetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant growth regulator with a longer side chain.
Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new insights and applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-7-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-3,11H,4-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVDWHQPZHFBJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300054 | |
Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-92-9 | |
Record name | 7-Indolineacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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